Cas no 1072944-35-4 (N-Cyclopropyl 4-bromo-3-methoxybenzamide)

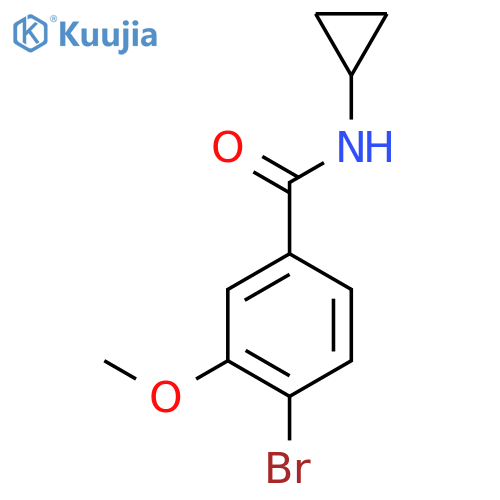

1072944-35-4 structure

商品名:N-Cyclopropyl 4-bromo-3-methoxybenzamide

CAS番号:1072944-35-4

MF:C11H12NO2Br

メガワット:270.12248

MDL:MFCD11504870

CID:857806

N-Cyclopropyl 4-bromo-3-methoxybenzamide 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-N-cyclopropyl-3-methoxybenzamide

- N-Cyclopropyl 4-bromo-3-methoxybenzamide

-

- MDL: MFCD11504870

- インチ: InChI=1S/C11H12BrNO2/c1-15-10-6-7(2-5-9(10)12)11(14)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14)

- InChIKey: ACZUAJCGIAVKNK-UHFFFAOYSA-N

- ほほえんだ: COC1=C(Br)C=CC(C(NC2CC2)=O)=C1

計算された属性

- せいみつぶんしりょう: 269.00500

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

じっけんとくせい

- 密度みつど: 1.51±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: 極微溶性(0.51 g/l)(25ºC)、

- PSA: 38.33000

- LogP: 2.74080

N-Cyclopropyl 4-bromo-3-methoxybenzamide セキュリティ情報

N-Cyclopropyl 4-bromo-3-methoxybenzamide 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-Cyclopropyl 4-bromo-3-methoxybenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB272010-1 g |

N-Cyclopropyl 4-bromo-3-methoxybenzamide; 98% |

1072944-35-4 | 1 g |

€178.00 | 2023-07-20 | ||

| abcr | AB272010-10 g |

N-Cyclopropyl 4-bromo-3-methoxybenzamide; 98% |

1072944-35-4 | 10 g |

€756.00 | 2023-07-20 | ||

| abcr | AB272010-1g |

N-Cyclopropyl 4-bromo-3-methoxybenzamide, 98%; . |

1072944-35-4 | 98% | 1g |

€178.00 | 2025-02-16 | |

| Ambeed | A295355-5g |

4-Bromo-N-cyclopropyl-3-methoxybenzamide |

1072944-35-4 | 98% | 5g |

$248.0 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1756319-5g |

4-Bromo-n-cyclopropyl-3-methoxybenzamide |

1072944-35-4 | 95% | 5g |

¥2256.00 | 2024-08-09 | |

| abcr | AB272010-5 g |

N-Cyclopropyl 4-bromo-3-methoxybenzamide; 98% |

1072944-35-4 | 5 g |

€450.00 | 2023-07-20 | ||

| TRC | C991883-1g |

N-Cyclopropyl 4-bromo-3-methoxybenzamide |

1072944-35-4 | 1g |

$150.00 | 2023-05-18 | ||

| TRC | C991883-250mg |

N-Cyclopropyl 4-bromo-3-methoxybenzamide |

1072944-35-4 | 250mg |

$75.00 | 2023-05-18 | ||

| abcr | AB272010-10g |

N-Cyclopropyl 4-bromo-3-methoxybenzamide, 98%; . |

1072944-35-4 | 98% | 10g |

€756.00 | 2025-02-16 | |

| A2B Chem LLC | AD64094-10g |

N-Cyclopropyl 4-bromo-3-methoxybenzamide |

1072944-35-4 | 98% | 10g |

$467.00 | 2024-04-20 |

N-Cyclopropyl 4-bromo-3-methoxybenzamide 関連文献

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

1072944-35-4 (N-Cyclopropyl 4-bromo-3-methoxybenzamide) 関連製品

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1072944-35-4)N-Cyclopropyl 4-bromo-3-methoxybenzamide

清らかである:99%

はかる:5g

価格 ($):223.0